molecular formula C19H17BrN2OS2 B447429 N-(8-BROMO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(4-METHOXYPHENYL)AMINE

N-(8-BROMO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(4-METHOXYPHENYL)AMINE

Cat. No.: B447429
M. Wt: 433.4g/mol
InChI Key: MVLLSNWRVAPNOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-BROMO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(4-METHOXYPHENYL)AMINE is a complex organic compound characterized by its unique structure, which includes a bromine atom, a methoxyphenyl group, and a dithioloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-BROMO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(4-METHOXYPHENYL)AMINE typically involves multiple steps, starting with the preparation of the dithioloquinoline core. This core is synthesized through a series of reactions, including bromination, cyclization, and methylation. The final step involves the condensation of the dithioloquinoline core with 4-methoxyaniline under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(8-BROMO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(4-METHOXYPHENYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced compounds.

Scientific Research Applications

N-(8-BROMO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(4-METHOXYPHENYL)AMINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(8-BROMO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(4-METHOXYPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-chloro-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)-N-(4-methoxyphenyl)amine
  • N-(8-fluoro-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)-N-(4-methoxyphenyl)amine

Uniqueness

N-(8-BROMO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(4-METHOXYPHENYL)AMINE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro and fluoro analogs, the bromine-containing compound may exhibit different chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H17BrN2OS2

Molecular Weight

433.4g/mol

IUPAC Name

8-bromo-N-(4-methoxyphenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C19H17BrN2OS2/c1-19(2)17-16(14-10-11(20)4-9-15(14)22-19)18(25-24-17)21-12-5-7-13(23-3)8-6-12/h4-10,22H,1-3H3

InChI Key

MVLLSNWRVAPNOF-UHFFFAOYSA-N

SMILES

CC1(C2=C(C3=C(N1)C=CC(=C3)Br)C(=NC4=CC=C(C=C4)OC)SS2)C

Canonical SMILES

CC1(C2=C(C3=C(N1)C=CC(=C3)Br)C(=NC4=CC=C(C=C4)OC)SS2)C

Origin of Product

United States

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